molecular formula C11H8N2O3 B8727423 3-(5-Hydroxypyrimidin-2-yl)benzoic acid

3-(5-Hydroxypyrimidin-2-yl)benzoic acid

Cat. No. B8727423
M. Wt: 216.19 g/mol
InChI Key: HIVJGCCGCYKZSX-UHFFFAOYSA-N
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Patent
US08877751B2

Procedure details

160 ml (2.88 mol) of concentrated sulfuric acid are added to a suspension of 103.5 g (364 mmol) of methyl 3-[5-(dimethylaminomethyleneamino)pyrimidin-2-yl]benzoate in 1.3 l of water, and the mixture is heated at the boil for 4 hours. The reaction mixture is cooled to room temperature, diluted with water and filtered off with suction. The residue is washed with water and dried in vacuo: 3-(5-hydroxypyrimidin-2-yl)benzoic acid as brownish crystals; m.p. 293-295°; ESI 217 (M+H); HPLC: Rt.=2.19 min (method A).
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
103.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].CN(C=N[C:11]1[CH:12]=[N:13][C:14]([C:17]2[CH:18]=[C:19]([CH:24]=[CH:25][CH:26]=2)[C:20]([O:22]C)=[O:21])=[N:15][CH:16]=1)C>O>[OH:2][C:11]1[CH:12]=[N:13][C:14]([C:17]2[CH:18]=[C:19]([CH:24]=[CH:25][CH:26]=2)[C:20]([OH:22])=[O:21])=[N:15][CH:16]=1

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
103.5 g
Type
reactant
Smiles
CN(C)C=NC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
1.3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at the boil for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
The residue is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
=2.19 min (method A)
Duration
2.19 min

Outcomes

Product
Name
Type
Smiles
OC=1C=NC(=NC1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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